molecular formula C6H8O4 B14130549 (E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid CAS No. 77044-59-8

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid

Katalognummer: B14130549
CAS-Nummer: 77044-59-8
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: TXHMXVHHWXUAQZ-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with methyl vinyl ketone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which (E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anti-inflammatory effects could be related to the modulation of inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-methoxycinnamate: This compound shares a similar methoxy group and is used in sunscreens for its UV-absorbing properties.

    4-Methoxybenzoic acid: Another related compound with a methoxy group, commonly used in the synthesis of various organic compounds.

Uniqueness

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

77044-59-8

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

(E)-4-methoxy-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h3H,1-2H3,(H,8,9)/b4-3+

InChI-Schlüssel

TXHMXVHHWXUAQZ-ONEGZZNKSA-N

Isomerische SMILES

C/C(=C\C(=O)OC)/C(=O)O

Kanonische SMILES

CC(=CC(=O)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.